molecular formula C13H20N2O B3067976 (s)-2-Amino-n-benzyl-3,3-dimethylbutanamide CAS No. 207121-91-3

(s)-2-Amino-n-benzyl-3,3-dimethylbutanamide

Cat. No. B3067976
CAS RN: 207121-91-3
M. Wt: 220.31 g/mol
InChI Key: VCKOJWNPRZBZKV-LLVKDONJSA-N
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Description

(S)-2-Amino-n-benzyl-3,3-dimethylbutanamide, also known as DMB, is a chiral compound that has gained significant attention in recent years due to its potential for use in scientific research. DMB is a small molecule that can be synthesized through various methods and has been found to have a range of biochemical and physiological effects. In

Scientific Research Applications

  • Anticonvulsant and Pain-Attenuating Properties :

    • (R)-N'-Benzyl 2-amino-3-methylbutanamide and (R)-N'-benzyl 2-amino-3,3-dimethylbutanamide have shown anticonvulsant activities. These compounds are sensitive to substituents at the 4'-N'-benzylamide site, where electron-withdrawing groups retained activity. This study provides insights into the anticonvulsant activities of these compounds, suggesting their potential in treating neurological conditions (King et al., 2011).
  • Synthetic Chemistry Applications :

    • Research involving the synthesis of (R)- and (S)-2-N-methylamino-2,3-dimethylbutanamides through the reductive benzylation process has been documented. This study contributes to the understanding of chemical processes and synthesis of similar compounds (Drabina et al., 2008).
  • Herbicidal Activity :

    • Optically active N-benzylbutanamides, similar in structure to (S)-2-Amino-N-benzyl-3,3-dimethylbutanamide, have been investigated for their herbicidal activity. The study provides insights into the use of these compounds in agricultural applications (Osamu et al., 2010).
  • Crystallographic Studies :

    • Crystallographic characterization of 2-Amino-2,3-dimethylbutanamide was conducted, offering valuable information for structural analysis in material science and chemistry (Yin, 2010).
  • Corrosion Inhibition :

    • Studies on benzothiazole derivatives, involving compounds structurally related to (S)-2-Amino-N-benzyl-3,3-dimethylbutanamide, have shown potential in inhibiting steel corrosion. This has implications in material science and engineering (Hu et al., 2016).
  • Solid Phase Synthesis Applications :

    • Research on a N-benzyl-4-amino-2,2-dimethylbutanoic acid-based system for solid phase synthesis explores the application in organic chemistry and pharmacology (Davies et al., 2008).
  • Pharmacological Market Analysis :

    • An analysis of the pharma market reflected the use of N-Benzyl-2-amino-3-methoxypropionamides, similar in structure to the compound , showing its relevance in pharmaceutical research (Habernickel, 2003).

properties

IUPAC Name

(2S)-2-amino-N-benzyl-3,3-dimethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-13(2,3)11(14)12(16)15-9-10-7-5-4-6-8-10/h4-8,11H,9,14H2,1-3H3,(H,15,16)/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCKOJWNPRZBZKV-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)NCC1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)NCC1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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